molecular formula C41H40N2O4 B8247231 3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate

3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate

Cat. No.: B8247231
M. Wt: 624.8 g/mol
InChI Key: WKEOTLJATWJLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate is a polymethine dye featuring two benzo[e]indolium cores connected via a hepta-2,4,6-trienylidene bridge. Key structural attributes include:

  • Benzo[e]indolium moieties: These planar aromatic systems with dimethyl groups enhance stability and electron delocalization.
  • Conjugated polyene chain: The (2E,4E,6E)-hepta-trienediylidene linker facilitates extended π-conjugation, critical for optical properties like absorbance/fluorescence in the visible-NIR range.
  • Propanoate substituents: The carboxylate esters improve solubility in polar solvents and modulate intermolecular interactions.

This structure suggests applications in fluorescence imaging, photovoltaics, or as a biochemical probe.

Properties

IUPAC Name

3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEOTLJATWJLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Compound A : 3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoate
  • Similarities : Dual indolium cores, conjugated bridge, and carboxylate groups.
  • Differences : Sulfonato (-SO₃⁻) and trimethylazaniumyl substituents enhance water solubility and cationic character.
  • Implications: Compound A’s sulfonate groups may improve biocompatibility for in vivo imaging compared to the target compound’s neutral propanoates.
Compound B : [(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol
  • Similarities : Indole-derived core, conjugated propenylidene chain.
  • Differences: Shorter conjugation length (C3 vs. C7 bridge) and dimethylamino (-NMe₂) substituent.
Compound C : (E)-2-{[1-Carboxy-2-(1H-indol-3-yl)ethyl-iminio]methyl}-6-hydroxyphenolate
  • Similarities : Indole moiety and carboxylate group.
  • Differences : Lacks extended conjugation and cationic indolium cores.
  • Implications: Compound C’s phenolic and carboxyethyl groups favor antioxidant or metal-chelating activities, unlike the target compound’s optical focus.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~800–900 (estimated) ~950–1050 340.85 ~300–350
Core Structure Benzo[e]indolium ×2 Indolium ×2 Indole Indole + phenol
Conjugation Length C7 polyene C6 + cyclohexene bridge C3 propenylidene None
Key Substituents Propanoate esters Sulfonato, trimethylazaniumyl Dimethylamino, hydroxymethyl Carboxyethyl, phenolic OH
Solubility Moderate (polar organic) High (aqueous) Low (organic solvents) Moderate (aqueous/organic)
Potential Applications Optical imaging, photovoltaics In vivo bioimaging Dye synthesis Antioxidant, chelation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.